Shionone
Overview
Description
Shionone is a triterpenoid compound primarily derived from the dried roots and rhizomes of the plant Aster tataricus, which belongs to the Asteraceae family . This compound has been recognized for its significant pharmacological properties, including anti-inflammatory, antioxidant, and anti-tumor activities . This compound has been traditionally used in ancient Chinese medicine for treating cough and phlegm .
Mechanism of Action
Shionone is a triterpenoid, the primary constituent of an important ancient Chinese medicine named Radix Asteris . It has emerged as an attractive candidate against different diseases, including interstitial cystitis, colitis, cancer, Parkinson’s disease, and urinary tract infections .
Target of Action
This compound targets important molecular markers such as TNF-α, STAT3, NLRP3, and NF-κB . These targets play a crucial role in various diseases, suggesting the potential of this compound against other diseases associated with these targets .
Mode of Action
This compound interacts with its targets, leading to a decrease in the expression of certain proteins and a change in the ratio of others. For instance, it affects the p38 mitogen-activated protein kinase (MAPK)/nuclear factor-kappa B (NF-κB) signaling pathway by decreasing the expression levels of p-p38 and p-p65 proteins and decreasing the ratio of p-p38/p38 and p-p65/p65 .
Biochemical Pathways
This compound impacts the p38 MAPK/NF-κB signaling pathway . This pathway plays a pivotal role in inflammation and apoptosis. This compound’s action on this pathway leads to a decrease in oxidative stress and inflammation in macrophages affected by silica . It also prevents the conversion of fibroblasts into myofibroblasts prompted by TGF-β .
Pharmacokinetics
Pharmacokinetic studies support the therapeutic potential of this compound . .
Result of Action
This compound has a protective effect on multiple organs, including the colon, kidneys, lungs, brain, and bladder . It enhances the proliferative activity of lipopolysaccharide-induced Caco-2 cells, decreases lactate dehydrogenase activity, and reduces apoptosis . It also suppresses the secretion of inflammatory factors .
Biochemical Analysis
Biochemical Properties
Shionone interacts with several biomolecules and plays a significant role in biochemical reactions. Important molecular targets and markers such as TNF-α, STAT3, NLRP3, and NF-κB were found to be targeted by this compound .
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . This compound treatment reduced the expression of CD16/CD32 and iNOS and increased the expression of CD206 .
Molecular Mechanism
This compound exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The anti-inflammation activity of this compound may be considered an important property that imparts the positive health outcomes of this compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Starting this compound treatment early countered the harmful effects of lung inflammation and fibrosis caused by silica, while initiating this compound at a later phase decelerated the advancement of fibrosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The extraction and isolation of shionone from natural sources involve several steps. Conventional methods such as silica gel chromatography and high-performance liquid chromatography (HPLC) are commonly used, although they can be time-consuming and may result in lower recovery due to irreversible adsorption .
Industrial Production Methods: Industrial production of this compound typically involves the extraction from Aster tataricus using organic solvents. these methods are being improved to be more environmentally friendly and efficient .
Chemical Reactions Analysis
Types of Reactions: Shionone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions involving this compound often use halogenating agents like bromine or chlorine under controlled conditions.
Major Products:
Scientific Research Applications
Shionone has a wide range of scientific research applications:
Chemistry: this compound is studied for its potential as a precursor in the synthesis of other bioactive compounds.
Medicine: this compound has demonstrated potential therapeutic effects against diseases such as pulmonary arterial hypertension, interstitial cystitis, colitis, cancer, Parkinson’s disease, and urinary tract infections
Comparison with Similar Compounds
Shionone is unique among triterpenoids due to its specific pharmacological properties. Similar compounds include:
Betulinic Acid: Known for its anti-tumor and anti-inflammatory properties.
Oleanolic Acid: Exhibits hepatoprotective and anti-inflammatory effects.
Ursolic Acid: Possesses anti-inflammatory, antioxidant, and anti-tumor activities.
Compared to these compounds, this compound has shown a broader range of therapeutic effects and a unique mechanism of action involving SIRT1 and NF-κB pathways .
Properties
IUPAC Name |
(1R,4aS,4bS,6aS,8R,10aR,10bS,12aS)-1,4b,6a,8,10a,12a-hexamethyl-8-(4-methylpent-3-enyl)-1,3,4,4a,5,6,7,9,10,10b,11,12-dodecahydrochrysen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O/c1-21(2)10-9-14-26(4)16-19-30(8)25-13-15-28(6)22(3)23(31)11-12-24(28)29(25,7)18-17-27(30,5)20-26/h10,22,24-25H,9,11-20H2,1-8H3/t22-,24+,25-,26+,27-,28+,29-,30+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXPXUNQUXCHJLL-LZQQOHPBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)CCC2C1(CCC3C2(CCC4(C3(CCC(C4)(C)CCC=C(C)C)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)CC[C@@H]2[C@@]1(CC[C@H]3[C@]2(CC[C@@]4([C@@]3(CC[C@@](C4)(C)CCC=C(C)C)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10376-48-4 | |
Record name | Shionone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10376-48-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Shionone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010376484 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SHIONONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BT0AMD31UB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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